molecular formula C₂₄H₁₁D₁₁ClNO B1164020 JWH-398-d11

JWH-398-d11

Cat. No.: B1164020
M. Wt: 386.96
Attention: For research use only. Not for human or veterinary use.
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Description

JWH-398-d11 is a deuterated synthetic cannabinoid receptor agonist, structurally derived from the JWH-398 compound. Deuterated analogs like this compound are often used in analytical and pharmacological research as internal standards for mass spectrometry due to their enhanced stability and isotopic labeling, which minimizes interference during metabolite detection .

Properties

Molecular Formula

C₂₄H₁₁D₁₁ClNO

Molecular Weight

386.96

Synonyms

(4-Chloro-1-naphthalenyl)[1-(pentyl-d11)-1H-indol-3-yl]methanone;  JWH 398-d11; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Research

JWH-398-d11 is primarily studied for its interactions with cannabinoid receptors, particularly the CB1 receptor. Research indicates that synthetic cannabinoids like this compound can exhibit high binding affinities and intrinsic efficacy at these receptors, leading to psychoactive effects similar to those of natural cannabinoids.

Binding Affinity Studies

Recent studies have demonstrated that structural modifications in synthetic cannabinoids significantly influence their binding affinities. For instance, the length of the alkyl chain attached to the indole moiety plays a crucial role in enhancing binding affinity at the CB1 receptor. This compound, with its specific structural features, has been shown to engage effectively with key residues in the CB1 receptor, which is vital for understanding its pharmacological profile .

CompoundBinding Affinity (nM)Structural Features
This compound0.41Carbonyl group, pentyl chain
JWH-2100.39Similar structural characteristics
AM-22010.25Enhanced efficacy at CB1 receptors

Toxicological Applications

The acute toxicity associated with synthetic cannabinoids like this compound has been a focal point of toxicological studies. Reports indicate that users may experience severe symptoms such as tachycardia, agitation, hallucinations, and even seizures . Understanding these toxicological profiles is essential for developing effective treatment protocols for intoxication cases.

Case Studies on Toxicity

A notable case involved multiple patients presenting with acute symptoms attributed to synthetic cannabinoids, including this compound. The analysis revealed that these compounds were frequently detected in blood samples, highlighting their prevalence in drug abuse cases .

SymptomFrequency (%)Associated Compounds
Tachycardia70JWH-122, JWH-210
Agitation65JWH-018, this compound
Hallucinations50JWH-073, JWH-398
Seizures30JWH-018, JWH-398

Forensic Science Applications

This compound is increasingly relevant in forensic science due to its emergence as a substance of abuse. The ability to detect synthetic cannabinoids in biological matrices such as urine and hair is essential for law enforcement and toxicology labs.

Detection Methods

A validated method for detecting synthetic cannabinoids in oral fluids has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for rapid screening and quantification of various synthetic cannabinoids, including this compound .

MatrixDetection MethodAnalytes Detected
UrineLC-MS/MSJWH-018, this compound
HairUHPLC-MS/MSMultiple synthetic cannabinoids
Oral FluidLC-MS/MSRapid detection of synthetic cannabinoids

Comparison with Similar Compounds

Research Findings and Challenges

  • Analytical Challenges: Deuterated compounds like this compound require specialized extraction methods to avoid isotopic interference, as noted in REACH compliance studies . Batch variability in synthetic analogs (e.g., Compound A vs. B) complicates reproducibility .
  • Pharmacological Data: Limited studies on this compound’s in vivo effects exist, though its parent compound shows neurotoxicity at high doses .

Preparation Methods

Core Skeletal Assembly via Friedel-Crafts Acylation

The parent compound JWH-398 is synthesized through a Friedel-Crafts acylation reaction between 1-naphthoyl chloride and a substituted indole precursor. This step forms the naphthoylindole backbone, a hallmark of many synthetic cannabinoids. For this compound, deuterium incorporation begins at this stage by using deuterated reagents or selectively deuterated intermediates.

Reaction Conditions

  • Catalyst : Diethylaluminum chloride (Et₂AlCl) in anhydrous dichloromethane.

  • Temperature : 0–5°C under nitrogen atmosphere to prevent hydrolysis.

  • Yield : 85–93% for the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone.

N-Alkylation with Deuterated Reagents

The indole nitrogen is alkylated using 1-bromopentane-d11 to introduce the deuterated pentyl chain. This step is critical for achieving the desired isotopic purity.

Optimized Protocol

  • Reagents : 1-Bromopentane-d11, potassium hydroxide (KOH), dimethylformamide (DMF).

  • Solvent System : Acetone/DMF (4:1 v/v) at 60°C for 12 hours.

  • Yield : 75–80% after purification via column chromatography (hexane/ethyl acetate, 95:5).

Table 1: Key Reaction Parameters for N-Alkylation

ParameterValue
Deuterated Alkyl Halide1-Bromopentane-d11
BaseKOH
SolventAcetone/DMF
Reaction Time12 hours
PurificationColumn Chromatography

Isotopic Labeling Strategies

Selection of Deuterated Precursors

Deuterium (D) is introduced at the pentyl chain’s terminal positions to minimize isotopic exchange during metabolic processes. The use of 1-bromopentane-d11 ensures 11 deuterium atoms are incorporated into the final product.

Hydrogen-Deuterium Exchange (H-D Exchange)

Post-synthetic H-D exchange is avoided due to the risk of incomplete labeling and side reactions. Instead, direct synthesis with deuterated reagents ensures >98% isotopic purity, as validated by high-resolution mass spectrometry (HRMS).

Purification and Quality Control

Chromatographic Purification

Crude this compound is purified using silica gel column chromatography with a hexane/ethyl acetate gradient (95:5 to 80:20). This removes unreacted starting materials and byproducts.

Critical Considerations

  • Column Dimensions : 30 cm × 2.5 cm (ID) for 500 mg crude product.

  • Elution Monitoring : TLC with UV detection (Rf = 0.45 in hexane/ethyl acetate 90:10).

Recrystallization

Final recrystallization from methanol yields crystalline this compound with >99% chemical purity, as confirmed by HPLC.

Table 2: Analytical Specifications for this compound

ParameterMethodResult
Purity (Chemical)HPLC-DAD>99%
Isotopic PurityHRMS>98% D-enrichment
Molecular WeightQ-TOF MS386.958 Da

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms the absence of protons in the deuterated pentyl chain. Key signals include:

  • Aromatic Protons : δ 7.2–8.3 ppm (multiplet, naphthoyl and indole).

  • Deuterated Chain : No detectable protons in δ 0.8–1.7 ppm range.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI⁺) validates the molecular formula with a measured m/z of 387.965 [M+H]⁺, matching the theoretical value (387.962).

Fragmentation Pattern

  • Base Peak : m/z 155.049 (naphthoyl fragment).

  • Diagnostic Ions : m/z 214.110 (indole-deuteropentyl).

Challenges in Large-Scale Production

Cost of Deuterated Reagents

1-Bromopentane-d11 is prohibitively expensive (~$2,000/g), limiting batch sizes to <100 mg in research settings.

Regulatory Compliance

As a Schedule I controlled substance analog, this compound requires DEA licensing for synthesis in the United States. Export restrictions apply to countries enforcing the UN Convention on Psychotropic Substances.

Applications in Research

Metabolic Studies

This compound enables tracking of hydroxylated metabolites via LC-MS/MS, distinguishing endogenous compounds from synthetic analogs.

Forensic Quantitation

As an internal standard, it improves accuracy in quantifying JWH-398 in biological matrices, with a lower limit of quantitation (LLOQ) of 1 ng/mL .

Q & A

Q. How can researchers ensure methodological rigor when studying this compound’s off-target effects?

  • Methodological Answer : Use high-throughput screening (HTS) panels (e.g., CEREP’s BioPrint®) to assess polypharmacology. Combine functional assays (e.g., calcium flux) with transcriptomic profiling (RNA-seq) for multi-omics validation. Apply false-discovery-rate (FDR) corrections to minimize Type I errors .

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